Cdk8-IN-9
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Overview
Description
Cdk8-IN-9 is a small molecule inhibitor specifically designed to target cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating various cellular processes, including transcription, cell cycle progression, and differentiation. Cyclin-dependent kinase 8 has been identified as a potential therapeutic target for cancer treatment due to its involvement in tumor progression and gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk8-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity against cyclin-dependent kinase 8. The synthetic route typically involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of specific functional groups to improve binding affinity and selectivity for cyclin-dependent kinase 8.
- Purification and characterization of the final product using techniques such as chromatography and spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include:
- Selection of appropriate solvents and reagents to ensure scalability.
- Optimization of reaction parameters such as temperature, pressure, and reaction time.
- Implementation of purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cdk8-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms, resulting in reduced products.
Substitution: Involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles under various conditions
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Cdk8-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of cyclin-dependent kinase 8 inhibitors and to develop new inhibitors with improved potency and selectivity.
Biology: Employed in cell-based assays to investigate the role of cyclin-dependent kinase 8 in various cellular processes, such as transcription regulation, cell cycle progression, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinase 8 activity and suppress tumor growth.
Industry: Utilized in drug discovery and development programs to identify and optimize new cyclin-dependent kinase 8 inhibitors for clinical use .
Mechanism of Action
Cdk8-IN-9 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. The mechanism of action involves:
Binding to the Active Site: this compound binds to the active site of cyclin-dependent kinase 8, preventing the phosphorylation of its substrates.
Inhibition of Transcription: By inhibiting cyclin-dependent kinase 8 activity, this compound disrupts the transcriptional regulation of genes involved in cell cycle progression and tumor growth.
Molecular Targets and Pathways: This compound targets the cyclin-dependent kinase 8-cyclin C complex and affects various signaling pathways, including the Wnt/β-catenin pathway, which is implicated in cancer progression .
Comparison with Similar Compounds
Cdk8-IN-9 can be compared with other cyclin-dependent kinase 8 inhibitors, such as:
Cdk8-IN-1: Another potent cyclin-dependent kinase 8 inhibitor with a similar mechanism of action but different chemical structure.
Cdk8-IN-2: A selective cyclin-dependent kinase 8 inhibitor with improved pharmacokinetic properties compared to this compound.
Cdk8-IN-3: A dual cyclin-dependent kinase 8 and cyclin-dependent kinase 19 inhibitor with broader activity against related kinases .
The uniqueness of this compound lies in its specific chemical structure, which confers high selectivity and potency against cyclin-dependent kinase 8, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20F3N3O |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H20F3N3O/c1-15-5-7-20(13-21(15)24(25,26)27)30-22(31)8-6-16-3-2-4-17(11-16)19-12-18-9-10-28-23(18)29-14-19/h2-5,7,9-14H,6,8H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
MCCKGEPZYYKAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC(=CC=C2)C3=CN=C4C(=C3)C=CN4)C(F)(F)F |
Origin of Product |
United States |
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